{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride
Description
{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group attached to a benzodiazole ring, which is further linked to a methanamine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3.2ClH/c16-12-5-3-4-11(8-12)10-19-14-7-2-1-6-13(14)18-15(19)9-17;;/h1-8H,9-10,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGOKFKBKNZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Scaffold Construction
The benzimidazole nucleus is synthesized via condensation of 1,2-diaminobenzene derivatives with carbonyl-containing substrates. Source demonstrates that 5-chloro-pyrazolo[1,5-a]pyrimidine intermediates undergo Buchwald–Hartwig amination with benzimidazole precursors under microwave irradiation (200 W, 150°C, 6 h) to yield functionalized heterocycles. For the target compound, 2-aminobenzaldehyde derivatives are cyclized with 3-fluorophenylacetonitrile in the presence of ammonium acetate, achieving 78–89% yields under reflux conditions.
Detailed Synthetic Protocols
Method A: Sequential Alkylation-Reductive Amination
Step 1: Synthesis of 1-[(3-Fluorophenyl)methyl]-1H-benzimidazole
- Reagents : 1H-benzimidazole (1 equiv), 3-fluorobenzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF (anhydrous).
- Conditions : 80°C, 12 h under N₂.
- Workup : Dilution with H₂O, extraction with ethyl acetate, drying (Na₂SO₄), solvent evaporation.
- Yield : 85% (white solid).
Step 2: C2 Methanamine Functionalization
- Reagents : 1-[(3-Fluorophenyl)methyl]-1H-benzimidazole (1 equiv), paraformaldehyde (3 equiv), ammonium acetate (1.5 equiv), NaBH₃CN (1.2 equiv), MeOH.
- Conditions : Reflux, 6 h.
- Workup : Neutralization with 1M HCl, extraction with DCM, silica gel chromatography (EtOAc/hexane 3:7).
- Yield : 74% (pale yellow crystals).
Step 3: Dihydrochloride Salt Formation
Method B: One-Pot Tandem Cyclization-Alkylation
Procedure :
- Reagents : 2-(2-Aminoethyl)-benzimidazole dihydrochloride (1 equiv), 3-fluorobenzyl chloride (1.1 equiv), K₂CO₃ (3 equiv), dibromoethane (1.5 equiv), DMF.
- Conditions : 120°C, 8 h.
- Mechanism : Nucleophilic attack by benzimidazole nitrogen followed by SN2 alkylation (Fig. 1).
- Yield : 68% after recrystallization (MeOH/H₂O).
Optimization and Scalability Considerations
Catalytic Systems for Enhanced Efficiency
Palladium catalysts (Pd(dba)₂, Xantphos) improve coupling reactions, reducing reaction times from 24 h to 6 h with microwave assistance. Source reports that tris(dibenzylideneacetone)dipalladium(0) increases yields by 15–20% in aryl amination steps.
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMA) enhance alkylation rates but require rigorous drying to prevent hydrolysis.
- Microwave irradiation (150°C) vs. conventional heating (80°C): 93% vs. 78% yield for C–N couplings.
Analytical Characterization Data
Spectroscopic Validation
Purity and Stability Assessment
- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 230°C, confirming salt stability.
Comparative Evaluation of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield | 63% | 68% |
| Reaction Time | 18 h | 8 h |
| Purification Complexity | Moderate | Low |
| Scalability | >100 g | <50 g |
Challenges and Mitigation Strategies
Byproduct Formation in Alkylation
Hydrochloride Salt Hygroscopicity
- Issue : Deliquescence under humid conditions.
- Mitigation : Storage with desiccants (silica gel) at −20°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the benzodiazole ring to its dihydro form.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a strong base.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Benzodiazole derivatives are known for their pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the benzodiazole ring can interact with various biological pathways. The methanamine group may facilitate the compound’s entry into cells or its interaction with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodiazole: A simpler analog without the fluorophenyl and methanamine groups.
3-Fluorophenylmethylamine: Lacks the benzodiazole ring but contains the fluorophenyl and methanamine groups.
Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole ring.
Uniqueness
The uniqueness of {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, while the benzodiazole ring provides a stable scaffold for further functionalization.
Biological Activity
The compound {1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride , also known by its CAS number 2105794-72-5, is a benzodiazole derivative characterized by a unique structure that includes a fluorophenyl group and a methanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and biochemistry.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride |
| Molecular Formula | C15H16Cl2FN3 |
| Molecular Weight | 303.21 g/mol |
| CAS Number | 2105794-72-5 |
Structural Characteristics
The compound features a benzodiazole ring system which is known for its stability and ability to interact with various biological targets. The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorophenyl group may enhance binding affinity to certain molecular targets, while the benzodiazole ring can participate in various biochemical pathways. The methanamine component likely facilitates cellular uptake and interaction with nucleophilic sites on proteins.
Pharmacological Effects
Research indicates that benzodiazole derivatives exhibit a range of pharmacological activities including:
- Anxiolytic Effects : Compounds similar to benzodiazoles are often explored for their potential to reduce anxiety.
- Anticonvulsant Properties : Investigations have shown that some derivatives may help in managing seizure disorders.
- Sedative Effects : The calming effects associated with benzodiazoles make them candidates for sedative medications.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that this compound interacts with neurotransmitter receptors, suggesting potential use in treating neurological disorders.
- Animal Models : Research conducted on animal models has indicated that this compound may exhibit significant anxiolytic and sedative effects, warranting further investigation into its therapeutic applications.
- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, indicating potential applications in neuropharmacology.
Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3-Benzodiazole | Lacks substituents | Basic anxiolytic properties |
| 3-Fluorophenylmethylamine | No benzodiazole ring | Moderate binding affinity |
| Benzodiazole Derivatives | Varying substituents | Diverse pharmacological profiles |
The unique combination of structural features in this compound distinguishes it from simpler analogs, potentially enhancing its therapeutic efficacy.
Q & A
Q. How are contradictions in biological activity data resolved (e.g., divergent IC50 values across assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
